molecular formula C13H11ClN2O2S B2950120 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 838842-65-2

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B2950120
CAS No.: 838842-65-2
M. Wt: 294.75
InChI Key: AKHKHOXRGUFXRC-UHFFFAOYSA-N
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Description

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate (: See COA

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylphenyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c1-8-5-3-4-6-10(8)18-12(17)11-9(14)7-15-13(16-11)19-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHKHOXRGUFXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=NC(=NC=C2Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrimidine ring One common approach is the reaction of a suitable pyrimidine derivative with chlorinating agents and methylsulfanylating agents under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the methylsulfanyl group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the pyrimidine ring or the carboxylate group.

  • Substitution: : Replacement of the chloro group with other substituents.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: : Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed

  • Oxidation: : 2-Methylphenyl 5-chloro-2-(methylsulfoxide)pyrimidine-4-carboxylate or 2-Methylphenyl 5-chloro-2-(methylsulfone)pyrimidine-4-carboxylate.

  • Reduction: : Reduced pyrimidine derivatives or carboxylic acids.

  • Substitution: : Substituted pyrimidines with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine

In the medical field, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound might be utilized in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Substituent Variations at Position 5 (Halogen Group)

The chlorine atom at position 5 is critical for electronic and steric effects. Key analogs include:

Compound Name Substituent at Position 5 Molecular Weight Melting Point Solubility (Water) Key Differences
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate Bromine (Br) 263.11 g/mol 61–64°C 0.42 g/L Higher molecular weight and lower polarity due to Br vs. Cl. Bromine’s larger atomic radius may reduce reactivity in nucleophilic substitutions.
2-Chloro-5-fluoro-4-(methylsulfanyl)pyrimidine Fluorine (F) 178.62 g/mol N/A N/A Fluorine’s electronegativity increases polarity, potentially enhancing binding affinity in biological targets.

Implications :

  • Chlorine (Cl) balances electronegativity and steric bulk, offering intermediate reactivity compared to Br (less reactive) and F (more polar).
  • Bromine analogs like may exhibit altered pharmacokinetics due to increased lipophilicity.

Substituent Variations at Position 2 (Sulfur-Containing Groups)

The methylsulfanyl (SCH₃) group influences electronic properties and metabolic stability:

Compound Name Substituent at Position 2 Key Differences
SBI-115: Mtolyl 5-Chloro-2-[Ethylsulfonyl]Pyrimidine-4-Carboxylate Ethylsulfonyl (SO₂C₂H₅) Sulfonyl groups are electron-withdrawing, enhancing stability but reducing nucleophilicity. This may improve metabolic resistance compared to sulfanyl groups.
5-Chloro-2-(ethylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide Ethylsulfanyl (SC₂H₅) Larger alkyl chain (ethyl vs. methyl) increases lipophilicity, potentially affecting membrane permeability.

Implications :

  • Methylsulfanyl (SCH₃) provides moderate electron-donating effects, favoring reactions like aromatic electrophilic substitution.
  • Sulfonyl groups (e.g., in ) are more resistant to oxidation but may reduce bioavailability due to higher polarity.

Variations in the Ester/Carboxylate Group

The 2-methylphenyl ester distinguishes the target compound from analogs with simpler esters or carboxamides:

Compound Name Position 4 Functional Group Key Differences
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate Methyl ester Aliphatic esters (methyl) are more hydrolytically labile than aromatic esters (2-methylphenyl), which may enhance metabolic stability.
(7-Methoxy-2-oxo-2H-chromen-4-yl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate Coumarin-derived ester Bulky aromatic groups (e.g., coumarin) increase steric hindrance, potentially reducing enzymatic degradation.
5-Chloro-2-(ethylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrimidine-4-carboxamide Carboxamide Carboxamides resist esterase-mediated hydrolysis, improving pharmacokinetic profiles in drug design.

Implications :

  • The 2-methylphenyl ester in the target compound likely enhances lipophilicity and oral bioavailability compared to methyl esters.
  • Carboxamide derivatives (e.g., ) are preferred in drug candidates for prolonged half-lives.

Biological Activity

2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate, a pyrimidine derivative, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews the compound's biological effects, including anti-inflammatory, antibacterial, and anticancer properties, supported by recent research findings and case studies.

The compound's chemical structure can be summarized as follows:

PropertyDetails
Chemical Formula C11H10ClN3OS
Molecular Weight 245.73 g/mol
CAS Number 5909-24-0
Solubility Soluble in DMSO and ethanol

1. Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound showed potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.01 to 0.12 µM, indicating their effectiveness at low concentrations .

2. Anti-inflammatory Effects

Pyrimidine derivatives have also demonstrated anti-inflammatory properties. In vitro assays revealed that certain derivatives inhibited cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . Specifically, compounds exhibiting structural similarities to our target compound showed IC50 values around 0.04 µmol, highlighting their potential as anti-inflammatory agents.

3. Antibacterial Activity

The antibacterial efficacy of pyrimidine derivatives has been assessed against various microbial strains, including E. coli and S. aureus. Studies reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 256 µg/mL for related compounds, suggesting that modifications in the pyrimidine structure can enhance antibacterial potency .

Case Study 1: Anticancer Efficacy

A study conducted by Jame et al. evaluated the cytotoxicity of thiazolidin-4-one-pyrimidine derivatives on HepG2 and HCT-116 cell lines. The maximum cytotoxicity was observed at concentrations of 250 µM after a 72-hour exposure, with significant effects attributed to the structural modifications within the pyrimidine ring .

Case Study 2: Anti-inflammatory Potential

In a comparative study of various pyrimidine derivatives, two compounds showed remarkable inhibition of COX-2 activity in carrageenan-induced paw edema models in rats. These findings suggest that the structural features of pyrimidines significantly influence their anti-inflammatory capabilities .

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is closely linked to their structural characteristics. Key modifications that enhance activity include:

  • Chlorination at the 5-position increases lipophilicity and cellular uptake.
  • Methylthio group substitution enhances interaction with biological targets.

These modifications have been shown to improve both anticancer and anti-inflammatory activities.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Methylphenyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate?

  • Methodology : The synthesis typically involves multi-step reactions starting with a pyrimidine core. For example:

Nucleophilic substitution : Introduce the methylsulfanyl group via reaction of a chloropyrimidine intermediate with sodium thiomethoxide.

Esterification : Couple the carboxylic acid derivative with 2-methylphenol using DCC (dicyclohexylcarbodiimide) as a coupling agent.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization for high purity .

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions and ester linkage (e.g., carbonyl signal at ~165-170 ppm).
  • IR : Detect ester C=O (~1720 cm⁻¹) and sulfanyl C-S (~650 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers address contradictions in reported reaction yields for this compound under varying conditions?

  • Methodology :

  • Design of Experiments (DOE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors.
  • Mechanistic Probes : Use isotopic labeling (e.g., ³⁵S for methylsulfanyl group) to track substitution pathways .
  • Computational Modeling : Apply DFT calculations to predict activation energies for competing reaction pathways (e.g., esterification vs. hydrolysis) .
    • Data Analysis : Compare kinetic profiles and employ statistical tools (ANOVA) to resolve discrepancies.

Q. What are the decomposition pathways of this compound under thermal or photolytic stress?

  • Methodology :

  • Accelerated Stability Testing : Expose the compound to elevated temperatures (40–80°C) or UV light (254 nm) and monitor degradation via LC-MS.
  • Identification of Degradants : Isolate major degradants (e.g., hydrolyzed carboxylic acid or sulfoxide derivatives) and characterize them structurally .
    • Mitigation Strategies : Recommend storage in inert atmospheres and amber vials to minimize oxidation and photodegradation .

Q. How can regioselectivity challenges during functionalization of the pyrimidine ring be resolved?

  • Methodology :

  • Directing Groups : Temporarily introduce protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution.
  • Metal-Catalyzed Coupling : Utilize Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C-C bond formation at the 4- or 5-position .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity at specific ring positions .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar vs. nonpolar solvents be interpreted?

  • Methodology :

  • Solubility Screening : Conduct systematic trials in solvents (e.g., DMSO, ethanol, toluene) using gravimetric or UV-Vis quantification.
  • Hansen Solubility Parameters : Calculate HSP values to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .
    • Resolution : Note that discrepancies may arise from impurities or polymorphic forms; ensure crystallinity via XRD analysis .

Safety and Handling

Q. What protocols ensure safe handling and waste disposal during synthesis?

  • Methodology :

  • PPE : Use nitrile gloves, fume hoods, and chemical-resistant lab coats.
  • Waste Segregation : Collect halogenated (chlorine-containing) and sulfur-containing waste separately for professional disposal .
  • Neutralization : Treat acidic/basic byproducts with appropriate buffers before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.